Benzene-13C6
Overview
Description
Benzene-13C6 is a variant of benzene where all six carbon atoms are Carbon-13 isotopes . It has a linear formula of 13C6H6 .
Molecular Structure Analysis
Benzene-13C6 has a molecular weight of 84.07 . It has a six-carbon ring structure, with each carbon atom bonded to a single hydrogen atom . The structure involves the formation of three delocalized π-orbitals spanning all six carbon atoms .Chemical Reactions Analysis
Benzene undergoes various chemical reactions, including electrophilic substitution reactions such as nitration, sulphonation, halogenation, Friedel Craft’s alkylation, and acylation . It also undergoes addition reactions .Physical And Chemical Properties Analysis
Benzene-13C6 is a liquid at room temperature . It has a refractive index of 1.501 , a boiling point of 80 °C , a melting point of 5.5 °C , and a density of 0.940 g/mL at 25 °C .Safety and Hazards
properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatriene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOVQNZJYSORNB-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954230 | |
Record name | (~13~C_6_)Benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40954230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.068 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-13C6 | |
CAS RN |
32488-44-1 | |
Record name | (~13~C_6_)Benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40954230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 32488-44-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Benzene-13C6 in research?
A1: Benzene-13C6 serves primarily as an internal standard in analytical chemistry, specifically in gas chromatography/mass spectrometry (GC/MS) []. Its use allows for more accurate quantification of Benzene in complex matrices like air, breath, and blood samples.
Q2: Why is Benzene-13C6 preferred over Benzene-d6 as an internal standard in certain cases?
A2: When background contamination from Benzene is a concern, Benzene-13C6, along with Benzene-d6, provides a solution []. These heavier isotopes are six mass units greater than natural Benzene, allowing for distinct detection and quantification even with background Benzene present.
Q3: Beyond analytical chemistry, what other research areas utilize Benzene-13C6?
A3: Benzene-13C6 acts as a valuable precursor in synthetic organic chemistry. It's utilized in synthesizing complex molecules where isotopic labeling is crucial for tracing reaction pathways or understanding molecular behavior [, ]. For instance, it's a starting material for creating Phenyl-13C6-ethene, a component explored for potential use in producing 13N-labeled ammonia for Positron Emission Tomography (PET) [].
Q4: Are there studies investigating the physical properties of Benzene-13C6?
A4: Yes, research has explored the influence of isotopic substitution on the diffusion and thermal diffusion coefficient of binary liquids, comparing Benzene-13C6 with other Benzene isotopes [, ]. These studies shed light on how isotopic composition impacts molecular movement and interactions in liquid mixtures.
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